tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a chemical compound with a molecular weight of 244.33 g/mol . It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the carbamate group . The reaction is usually carried out in the presence of a catalyst, such as a metal-free condition, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the tert-butyl group, which enhances the reactivity of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, metal-free catalysts, and other oxidizing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted carbamates .
Scientific Research Applications
tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules . In biology, it is employed in the study of enzyme mechanisms and protein-ligand interactions. In medicine, the compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
Mechanism of Action
The mechanism of action of tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity . The presence of the tert-butyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate include other tert-butyl substituted carbamates and pyrrolidine derivatives . These compounds share similar structural features and reactivity patterns, making them useful in various synthetic and research applications.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of stability, reactivity, and versatility. The presence of the tert-butyl group not only enhances its chemical properties but also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
tert-butyl N-[[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCQJAUQLJDJRV-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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